5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Description
The compound “5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . This specific compound is not intended for human or veterinary use and is available for research use only.
Scientific Research Applications
Receptor Affinity and Selectivity Profiles
Research on derivatives of pyrazolo[4,3-d]pyrimidine, which share structural similarities with 5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine, has shown potential in targeting human adenosine A1 and/or A2A receptor subtypes. These compounds have shown affinities for these receptors, which are significant in various neurological and physiological processes (Squarcialupi et al., 2017).
Antimicrobial Activity
Synthesis of novel derivatives related to this compound has demonstrated antimicrobial activity. For instance, certain 5-alkyl-6-substituted uracils and related derivatives have been tested for in vitro activities against a range of bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Turkistani et al., 2011).
Structural Characterization
The structural characterization of compounds structurally akin to this compound, such as isothiazolopyridines, has been extensively studied. These studies provide valuable insights into the molecular geometry and electron density, which are crucial for understanding their biological activity (Karczmarzyk & Malinka, 2004).
Analgesic Properties
Studies have also explored the analgesic properties of isothiazolopyridines, indicating potential applications in pain management. The pharmacological profiles of these compounds, including their action as weak to moderate analgesic agents, have been investigated (Malinka et al., 2001).
Anticancer and Anti-Inflammatory Activity
Research on pyrazolo[1,5‐a]pyrimidine derivatives has shown potential anticancer and anti-inflammatory activities. These compounds have been synthesized and evaluated for their biological effects, indicating their possible use in cancer and inflammation-related treatments (Abdel‐Aziz et al., 2008).
PET Ligand Development
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized for potential use as PET ligands. These compounds, such as highly selective CRF1 antagonists, are important in the development of diagnostic tools for neuroimaging (Kumar et al., 2003).
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-17-8-7-11-22(26-17)28-12-14-29(15-13-28)24-18(2)19(3)27-23-21(16-25-30(23)24)20-9-5-4-6-10-20/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBWEFUAUWIINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=C(C(=NC4=C(C=NN43)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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